methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate
Description
This compound features a complex polycyclic structure with multiple functional groups. Its core consists of a 4H-benzo[d][1,3]dioxin-4-one scaffold substituted with:
- Acetoxymethyl and hydroxy groups at positions 5 and 7, respectively.
- 2,2-Dimethyl substituents on the dioxin ring.
- An (E)-4-methylhex-4-enoate side chain esterified at position 4.
Properties
Molecular Formula |
C21H26O8 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (E)-6-[5-(acetyloxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C21H26O8/c1-12(7-9-17(24)26-5)6-8-15-16(23)10-14(11-27-13(2)22)18-19(15)28-21(3,4)29-20(18)25/h6,10,23H,7-9,11H2,1-5H3/b12-6+ |
InChI Key |
YNHCPXKQNMHUHM-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)O)/CCC(=O)OC |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)O)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which are then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acetoxymethyl groups play a crucial role in its biological activity by interacting with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
Backbone Variations: The target compound and (E)-6-(2-(adamantan-1-yl)vinyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one share the benzo[d][1,3]dioxin core but differ in substituents. The adamantane derivative’s bulky vinyl group contrasts with the target’s acetoxymethyl and enoate chain, impacting solubility and reactivity . 8-O-Acetylshanzhiside Methyl Ester features an iridoid glycoside scaffold, which is distinct from the benzo[d][1,3]dioxin system but shares ester and acetyloxy functionalities .
Synthesis Challenges :
- The failed synthesis of the adamantane derivative underscores the difficulty of introducing sterically demanding groups into the benzo[d][1,3]dioxin framework. In contrast, the target compound’s synthesis may benefit from established protocols for esterification and Heck-type coupling .
- Spiro compounds (e.g., those in ) require specialized methods for ring formation, whereas the target compound’s linear side chain may simplify synthesis.
Potential Applications: The benzo[d][1,3]dioxin derivatives are often explored for biological activity due to their resemblance to natural products. The target compound’s hydroxy and acetoxymethyl groups may enhance binding to biological targets compared to the adamantane analog . The spiro compounds in are primarily tools for studying reaction mechanisms, whereas 8-O-acetylshanzhiside has direct commercial applications .
Biological Activity
Methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a complex arrangement that includes a benzo[d][1,3]dioxin core, which is known for various biological activities. The presence of hydroxyl and acetoxymethyl groups contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties. The hydroxyl group in the compound may play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress.
- Antitumor Effects : Preliminary studies suggest that methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate may inhibit the proliferation of cancer cells. In vitro assays have indicated cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It might affect key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Interaction with Enzymes : The benzo[d][1,3]dioxin moiety may interact with various enzymes involved in metabolic processes or detoxification.
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant properties of related compounds, it was found that the presence of hydroxyl groups significantly enhanced radical scavenging activity. This compound was tested alongside other derivatives and demonstrated superior activity compared to controls.
Case Study 2: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
